molecular formula C3H2IN3O2 B13940201 5-iodo-4-nitro-1H-imidazole CAS No. 76529-48-1

5-iodo-4-nitro-1H-imidazole

Cat. No.: B13940201
CAS No.: 76529-48-1
M. Wt: 238.97 g/mol
InChI Key: CHZYQLYIYFQCKZ-UHFFFAOYSA-N
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Description

5-iodo-4-nitro-1H-imidazole: is a heterocyclic organic compound that belongs to the imidazole family. Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions. The compound is characterized by the presence of an iodine atom at the 5-position and a nitro group at the 4-position on the imidazole ring. This structural modification imparts unique chemical and biological properties to the compound, making it a subject of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-iodo-4-nitro-1H-imidazole typically involves the iodination and nitration of imidazole derivatives. One common method includes the reaction of imidazole with iodine in the presence of a base such as potassium hydroxide or sodium hydroxide. This reaction yields 4,5-diiodoimidazole, which is then subjected to nitration using a mixture of nitric acid and sulfuric acid to produce this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Scientific Research Applications

Chemistry: 5-iodo-4-nitro-1H-imidazole is used as a building block in organic synthesis.

Biology and Medicine: It may serve as a precursor for the synthesis of antimicrobial, anticancer, and anti-inflammatory agents .

Industry: In the industrial sector, this compound is used in the development of dyes, pigments, and other functional materials. Its ability to undergo various chemical transformations makes it a versatile intermediate in the production of specialty chemicals .

Mechanism of Action

The mechanism of action of 5-iodo-4-nitro-1H-imidazole is not fully understood, but it is believed to involve interactions with cellular components such as DNA and proteins. The nitro group can undergo reduction to form reactive intermediates that can damage DNA, leading to cell death. This mechanism is similar to that of other nitroimidazole compounds, which are known to exert antimicrobial and antitumor effects through the generation of toxic free radicals .

Properties

CAS No.

76529-48-1

Molecular Formula

C3H2IN3O2

Molecular Weight

238.97 g/mol

IUPAC Name

4-iodo-5-nitro-1H-imidazole

InChI

InChI=1S/C3H2IN3O2/c4-2-3(7(8)9)6-1-5-2/h1H,(H,5,6)

InChI Key

CHZYQLYIYFQCKZ-UHFFFAOYSA-N

Canonical SMILES

C1=NC(=C(N1)[N+](=O)[O-])I

Origin of Product

United States

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